molecular formula C15H14F3NO6 B2359921 Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate CAS No. 882747-26-4

Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate

Cat. No.: B2359921
CAS No.: 882747-26-4
M. Wt: 361.273
InChI Key: WVQMCEURAPIKOD-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate is an organic compound with a complex structure that includes both nitro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate typically involves multi-step organic reactions. One common method includes the alkylation of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. This is followed by nitration of the resulting product using a nitrating agent like nitric acid in the presence of sulfuric acid. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Addition: The double bond in the allyl group can undergo addition reactions with electrophiles such as halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Addition: Halogens like chlorine or bromine.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted malonates.

    Addition: Formation of halogenated derivatives.

Scientific Research Applications

Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its nitro and trifluoromethyl functionalities which are common in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate: can be compared with other malonate derivatives that contain nitro and trifluoromethyl groups.

    This compound: is unique due to the presence of both an allyl group and a trifluoromethyl group, which can influence its reactivity and applications.

Properties

IUPAC Name

dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-8-9(15(16,17)18)5-6-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQMCEURAPIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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